N-(4-Methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide N-(4-Methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 106691-38-7
VCID: VC0186807
InChI: InChI=1S/C17H16N2O3S/c1-22-12-8-6-11(7-9-12)19-13-4-2-3-5-14(13)23-15(17(19)21)10-16(18)20/h2-9,15H,10H2,1H3,(H2,18,20)
SMILES: COC1=CC=C(C=C1)N2C3=CC=CC=C3SC(C2=O)CC(=O)N
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.4 g/mol

N-(4-Methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

CAS No.: 106691-38-7

Main Products

VCID: VC0186807

Molecular Formula: C17H16N2O3S

Molecular Weight: 328.4 g/mol

N-(4-Methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide - 106691-38-7

CAS No. 106691-38-7
Product Name N-(4-Methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Molecular Formula C17H16N2O3S
Molecular Weight 328.4 g/mol
IUPAC Name 2-[4-(4-methoxyphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide
Standard InChI InChI=1S/C17H16N2O3S/c1-22-12-8-6-11(7-9-12)19-13-4-2-3-5-14(13)23-15(17(19)21)10-16(18)20/h2-9,15H,10H2,1H3,(H2,18,20)
Standard InChIKey XRPYNAFBMREEAB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C3=CC=CC=C3SC(C2=O)CC(=O)N
Canonical SMILES COC1=CC=C(C=C1)N2C3=CC=CC=C3SC(C2=O)CC(=O)N
PubChem Compound 3065087
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator